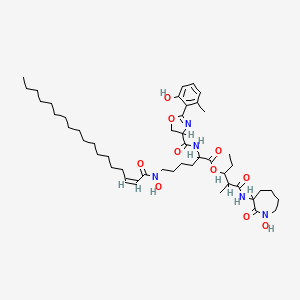
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
Übersicht
Beschreibung
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. It features an azide functional group and t-butyl ester groups, making it a versatile reagent in various chemical reactions, particularly in click chemistry. The compound is known for its solubility in aqueous media and its ability to form stable triazole linkages when reacted with alkynes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.
Esterification: The final step involves the esterification of the PEG chains with t-butyl ester groups under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.
Quality Control: Analytical methods like NMR and mass spectrometry are employed to confirm the structure and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes to form stable triazole linkages.
Hydrolysis: The t-butyl ester groups can be hydrolyzed under acidic conditions to yield carboxylic acids.
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to hydrolyze the t-butyl ester groups.
Substitution Reactions: Sodium azide is often used as a reagent for introducing the azide group.
Major Products Formed
Triazole Linkages: Formed during click chemistry reactions.
Carboxylic Acids: Resulting from the hydrolysis of t-butyl ester groups.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications.
Wirkmechanismus
The compound exerts its effects primarily through its azide and t-butyl ester functional groups:
Azide Group: Participates in click chemistry reactions to form stable triazole linkages.
t-Butyl Ester Groups: Can be hydrolyzed to carboxylic acids, which can further react with other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG12-t-butyl ester: Similar in structure but with a longer PEG chain.
Azido-PEG1-t-butyl ester: Contains a shorter PEG chain compared to N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester).
Uniqueness
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is unique due to its specific combination of PEG chain lengths and functional groups, which provide a balance of solubility, reactivity, and stability. This makes it particularly useful in applications requiring precise control over molecular interactions and modifications.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N4O10/c1-25(2,3)39-23(32)8-12-37-19-21(20-38-13-9-24(33)40-26(4,5)6)29-22(31)7-11-34-15-17-36-18-16-35-14-10-28-30-27/h21H,7-20H2,1-6H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAWTCNLWLJEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901102228 | |
| Record name | 4,11,14,17-Tetraoxa-7-azanonadecanoic acid, 19-azido-6-[[3-(1,1-dimethylethoxy)-3-oxopropoxy]methyl]-8-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086689-00-9 | |
| Record name | 4,11,14,17-Tetraoxa-7-azanonadecanoic acid, 19-azido-6-[[3-(1,1-dimethylethoxy)-3-oxopropoxy]methyl]-8-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,11,14,17-Tetraoxa-7-azanonadecanoic acid, 19-azido-6-[[3-(1,1-dimethylethoxy)-3-oxopropoxy]methyl]-8-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)










